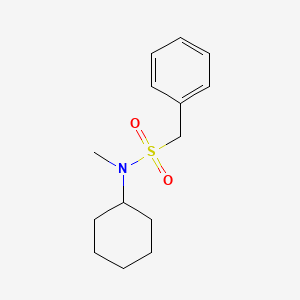![molecular formula C22H32Cl2N2O3 B5601828 N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5601828.png)
N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules like "N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride" involves multiple steps, including the preparation of key intermediates and the use of specific reagents to achieve the desired molecular structure. For instance, Morie et al. (1994) detailed the synthesis of mosapride enantiomers, focusing on optical resolution and amination processes (Morie, Kato, Harada, Yoshida, & Matsumoto, 1994). Such methods are indicative of the complex strategies required to synthesize specific molecular configurations.
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the behavior and reactivity of chemical compounds. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed. For related compounds, Shevyrin et al. (2016) utilized gas chromatography/mass spectrometry (GC/MS) and high-resolution mass spectrometry (HRMS) for the identification of a new compound in the NBOMe series, highlighting the importance of analytical techniques in elucidating molecular structures (Shevyrin, Kupriyanova, Lebedev, Melkozerov, Eltsov, Shafran, Morzherin, & Sadykova, 2016).
Chemical Reactions and Properties
The chemical reactivity of compounds such as "this compound" is influenced by their functional groups and molecular structure. Studies often focus on reactions under various conditions to explore potential applications. For example, Horita et al. (1986) discussed the selectivity of deprotection for benzyl and methoxybenzyl protecting groups, which is relevant for understanding the chemical behavior of complex molecules (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).
Scientific Research Applications
Analytical Characterization and Detection
- A high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) method was developed for the detection and quantification of related compounds, such as 2CC-NBOMe and 25I-NBOMe, in serum samples of intoxicated patients. This method utilizes an internal standard and solid-phase extraction for sample preparation, offering a reliable approach for clinical toxicology testing in emergency situations (Poklis, Charles, Wolf, & Poklis, 2013).
Pharmacological Studies
- Neurochemical pharmacology research has highlighted the high potency of certain N-benzyl phenethylamine derivatives, similar in structure to the compound , as agonists at 5-HT2A receptors. These studies provide a foundation for understanding the biochemical pharmacology consistent with hallucinogenic activity, offering insights into the potential therapeutic or investigational use of related compounds (Eshleman, Wolfrum, Reed, Kim, Johnson, & Janowsky, 2018).
properties
IUPAC Name |
N-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3.2ClH/c1-18-6-8-19(9-7-18)17-27-22-20(4-3-5-21(22)25-2)16-23-10-11-24-12-14-26-15-13-24;;/h3-9,23H,10-17H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHCBDUGTRSQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNCCN3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5601758.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5601765.png)
![2-{2-[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5601783.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5601789.png)

![2-(isobutylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5601808.png)
![N-methyl-N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5601811.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5601817.png)
![N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B5601836.png)
![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)
![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)